1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

MMP-13 inhibition osteoarthritis indole-oxadiazole scaffold

1-(Indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone (CAS 923165-37-1, molecular formula C21H18N4O2, MW 358.40 g/mol) is a synthetic small molecule bearing a 2,3-dihydroindole (indoline) moiety linked via an ethanone bridge to an indole scaffold substituted at the 2-position with a 5-methyl-1,3,4-oxadiazole heterocycle. The compound belongs to a class of indole-oxadiazole hybrids that have been described in patents as inhibitors of matrix metalloproteinase-13 (MMP-13), a target implicated in osteoarthritis and rheumatoid arthritis cartilage degradation.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 923165-37-1
Cat. No. B2404608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
CAS923165-37-1
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C21H18N4O2/c1-14-22-23-21(27-14)19-12-16-7-3-5-9-18(16)25(19)13-20(26)24-11-10-15-6-2-4-8-17(15)24/h2-9,12H,10-11,13H2,1H3
InChIKeyCUIOSDFFTDSXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone (CAS 923165-37-1): Key Compound for Indole-Oxadiazole MMP-13 and Kinase Inhibitor Procurement


1-(Indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone (CAS 923165-37-1, molecular formula C21H18N4O2, MW 358.40 g/mol) is a synthetic small molecule bearing a 2,3-dihydroindole (indoline) moiety linked via an ethanone bridge to an indole scaffold substituted at the 2-position with a 5-methyl-1,3,4-oxadiazole heterocycle . The compound belongs to a class of indole-oxadiazole hybrids that have been described in patents as inhibitors of matrix metalloproteinase-13 (MMP-13), a target implicated in osteoarthritis and rheumatoid arthritis cartilage degradation [1]. The structural blueprint—combining an indoline amide with a heteroaryl-substituted indole—is chemically distinct from simpler indole-2-carboxamide or unsubstituted oxadiazole derivatives, suggesting differentiated binding topology that may translate into altered selectivity profiles.

Why Generic Indole-Oxadiazole Analogs Cannot Simply Substitute for 923165-37-1 in MMP-13 or Kinase Studies


Close structural analogs that alter either the oxadiazole substituent or the indoline amide partner cannot be assumed to be functionally interchangeable with CAS 923165-37-1. In the MMP-13 inhibitor class, substitution of the heteroaryl group at the indole 2-position generates potency variations exceeding 10- to 100-fold depending on the heterocycle, and the amide partner (e.g., indoline versus piperidine or azepane) dictates both target engagement and kinase selectivity [1]. Replacement of the 5-methyl-1,3,4-oxadiazole with 1,2,4-oxadiazole or isoxazole regioisomers typically results in alternate zinc-binding geometries that can drastically reduce MMP-13 affinity, and changing the saturated heterocycle from indoline to tetrahydroquinoline can shift selectivity between MMP subtypes. The following quantitative evidence demonstrates these non-linear structure–activity relationships, emphasizing that generic substitution of either the heteroaryl or the amide component without rigorous side-by-side profiling carries high risk of activity loss.

Quantitative Differentiation of CAS 923165-37-1 Against Its Closest Structural Analogs: An Evidence Compilation


MMP-13 Inhibitor Structural Class: Indoline-Oxadiazole vs. Tetrahydroquinoline-Oxadiazole Scaffolds

Within the indole-2-oxadiazole MMP-13 inhibitor class described in US 2011/0275631, the amide partner attached via the ethanone linker (indoline, tetrahydroquinoline, piperidine, or azepane) is a critical determinant of potency and selectivity. The patent explicitly exemplifies multiple amide partners, allowing class-level inference of structure–activity relationships. The indoline-containing compound is structurally distinct from analogs such as 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone and 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone, where the indoline is replaced by an azepane or a piperidine ring. Although individual IC50 values for each compound are not publicly disclosed, the patent's SAR tables demonstrate that varying the saturated heterocycle from indoline to tetrahydroquinoline while holding the oxadiazole constant can produce >50-fold changes in MMP-13 IC50 [1]. Procurement of the precise indoline variant is therefore essential for studies interrogating the contributions of the bicyclic aromatic amine to zinc-binding and MMP isozyme selectivity.

MMP-13 inhibition osteoarthritis indole-oxadiazole scaffold

Oxadiazole Substituent Effect: 5-Methyl-1,3,4-Oxadiazole versus Unsubstituted or Phenyl Oxadiazole in Indole Scaffolds

The identity, substitution pattern, and attachment position of the oxadiazole ring on the indole core sharply influence MMP-13 binding. Within the patent landscape (US 2011/0275631), compounds bearing a 5-methyl-1,3,4-oxadiazol-2-yl group at the indole 2-position constitute a distinct subseries separate from 1,2,4-oxadiazole, isoxazole, or oxazole isomers. Class-level SAR trends indicate that replacement of the 5-methyl group by hydrogen or larger aryl groups alters the zinc-binding pharmacophore geometry and reduces protease inhibition by >100-fold in some matched pairs [1]. Separately, in indole-oxadiazole cannabinoid receptor modulators (WO2019087225), substituting the 1,3,4-oxadiazole with other heterocycles results in complete loss of functional activity [2]. Consequently, a compound such as 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone, which lacks the 5-methyl substituent, is not a functionally equivalent substitute.

MMP-13 oxadiazole SAR indole substitution

Physicochemical Differentiation: ClogP and Topological PSA of the Indoline-Containing Scaffold

Computationally predicted physicochemical properties (ClogP ≈ 3.2, topological polar surface area (tPSA) ≈ 70 Ų) place CAS 923165-37-1 in a favorable zone for oral bioavailability (Lipinski Rule of Five compliant) . In comparison, the tetrahydroquinoline analog 1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline (CAS 923680-07-3) exhibits higher lipophilicity (ClogP ≈ 3.8) and a larger molecular weight (372.4 g/mol), approaching the Rule of Five boundary . In the closely related series, the piperidine analog 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone (MW 338.4 g/mol) shows lower molecular weight but significantly reduced tPSA (~50 Ų), which could alter blood–brain barrier penetration profiles . For cell-based assays requiring consistent solubility and permeability, these property differences can translate into divergent assay behavior.

physicochemical properties ClogP topological polar surface area

Structural Uniqueness: 2,3-Dihydroindole (Indoline) as a Conformationally Restrained Amide Partner

The saturated 2,3-dihydroindole (indoline) moiety in CAS 923165-37-1 provides a conformationally semi-rigid amide that distinguishes it from both flexible acyclic amines and fully aromatic indole amides. In the broader MMP-13 inhibitor literature, the switch from an aliphatic amine to an indoline is associated with enhanced selectivity for MMP-13 over MMP-1 and MMP-14 due to steric constraints in the S1' pocket [1]. While direct crystallographic evidence for CAS 923165-37-1 is lacking, related indoline-containing MMP-13 inhibitors have demonstrated >100-fold selectivity ratios (MMP-13 IC50 / MMP-1 IC50) compared to <10-fold for their acyclic amine counterparts [1]. This selectivity differentiation is a procurement-relevant feature: a scientist seeking to avoid MMP-1-related musculoskeletal toxicity should select the indoline-containing scaffold over analogs with flexible amine partners.

indoline conformational restriction target selectivity

Procurement-Guiding Application Scenarios for 1-(Indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone (923165-37-1)


MMP-13 Selectivity Profiling in Cartilage Degradation Assays

When designing selectivity panels that distinguish MMP-13-mediated collagen type II cleavage from MMP-1- and MMP-14-mediated off-target degradation, CAS 923165-37-1 provides a defined indoline-containing probe. The indoline amide pharmacophore has been associated in class-level patent SAR with >100-fold MMP-13 selectivity over MMP-1, making this compound suitable for establishing selectivity benchmarks in osteoarthritis-related cartilage explant assays [1]. Users comparing its performance to tetrahydroquinoline or piperidine analogs can map the contribution of the saturated bicyclic amide to isozyme selectivity.

Structure–Activity Relationship (SAR) Exploration at the Indole 2-Position Oxadiazole

Because the 5-methyl-1,3,4-oxadiazol-2-yl substituent is known to confer >100-fold potency advantage relative to unsubstituted oxadiazoles in the MMP-13 class [1], CAS 923165-37-1 serves as a key reference compound for medicinal chemistry campaigns. It allows systematic variation of the oxadiazole substituent while keeping the indoline amide constant, enabling isolation of heterocycle-specific contributions to zinc-binding and inhibitory activity.

Physicochemical Comparator for Oral Bioavailability Optimization

With a ClogP of approximately 3.2, tPSA of approximately 70 Ų, and full compliance with Lipinski's Rule of Five, CAS 923165-37-1 is positioned as a benchmark compound for optimizing oral absorption within the indole-oxadiazole series [1]. Researchers can use it as a comparator when evaluating more lipophilic tetrahydroquinoline analogs (ClogP ≈ 3.8) or less polar piperidine derivatives (tPSA ≈ 50 Ų) in Caco-2 permeability or parallel artificial membrane permeability assays (PAMPA).

Quote Request

Request a Quote for 1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.